Colistin nonapeptide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

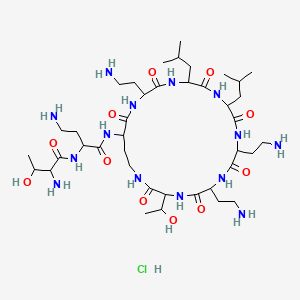

Le chlorhydrate de colistine nonapeptide est un dérivé de la colistine, un antibiotique polymyxine. Il est connu pour sa capacité à améliorer l'efficacité d'autres antibiotiques contre les bactéries Gram-négatives. Contrairement à la colistine, le chlorhydrate de colistine nonapeptide ne possède pas le résidu amino acyle terminal, ce qui réduit sa cytotoxicité tout en conservant sa capacité à perturber les membranes cellulaires bactériennes .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le chlorhydrate de colistine nonapeptide peut être synthétisé par l'acylation de la colistine nonapeptide avec divers chlorures d'acides. La réaction est généralement effectuée sous des conditions de pH contrôlé (autour de pH 5,0) pour assurer une acylation sélective au niveau du groupe α-amino . Le processus implique la dissolution de la colistine nonapeptide dans un tampon acétate et sa réaction avec le chlorure d'acide souhaité en présence d'acétone .

Méthodes de production industrielle : La production industrielle du chlorhydrate de colistine nonapeptide suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles pour assurer un rendement et une pureté élevés. Le produit final est généralement obtenu sous forme de sel chlorhydrate, qui est une poudre amorphe blanche hygroscopique .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de colistine nonapeptide subit diverses réactions chimiques, notamment l'acylation, l'hydrolyse et la substitution. La réaction d'acylation est particulièrement importante car elle modifie les propriétés antimicrobiennes du composé .

Réactifs et conditions courantes :

Acylation : Les chlorures d'acides sont couramment utilisés pour les réactions d'acylation.

Hydrolyse : L'hydrolyse peut se produire en conditions acides ou basiques, conduisant à la rupture des liaisons peptidiques.

Substitution : Des réactions de substitution peuvent être réalisées en utilisant divers nucléophiles pour introduire différents groupes fonctionnels.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés acylés de la colistine nonapeptide, chacun présentant des propriétés antimicrobiennes uniques .

4. Applications de la recherche scientifique

Le chlorhydrate de colistine nonapeptide a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le chlorhydrate de colistine nonapeptide exerce ses effets en perturbant la membrane cellulaire bactérienne. Il interagit avec les lipopolysaccharides de la membrane externe des bactéries Gram-négatives, augmentant la perméabilité de la membrane et conduisant à la mort cellulaire . Le composé est polycationique, avec des parties à la fois hydrophobes et lipophiles, ce qui facilite son interaction avec la membrane bactérienne .

Composés similaires :

Polymyxine B nonapeptide : Similaire au chlorhydrate de colistine nonapeptide, la polymyxine B nonapeptide ne possède pas le résidu amino acyle terminal et est utilisée pour améliorer l'efficacité d'autres antibiotiques.

Polymyxine B et colistine : Ce sont des antibiotiques lipodecapeptidiques cycliques qui partagent un mécanisme d'action similaire mais présentent une cytotoxicité plus élevée par rapport à leurs dérivés nonapeptidiques.

Unicité : Le chlorhydrate de colistine nonapeptide est unique en raison de sa cytotoxicité réduite et de sa capacité à potentialiser les effets d'autres antibiotiques sans présenter d'activité antibactérienne significative par lui-même . Cela en fait un outil précieux dans la lutte contre les bactéries résistantes aux antibiotiques.

Applications De Recherche Scientifique

Colistin nonapeptide hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Colistin nonapeptide hydrochloride exerts its effects by disrupting the bacterial cell membrane. It interacts with the lipopolysaccharides in the outer membrane of Gram-negative bacteria, increasing membrane permeability and leading to cell death . The compound is polycationic, with both hydrophobic and lipophilic moieties, which facilitate its interaction with the bacterial membrane .

Comparaison Avec Des Composés Similaires

Polymyxin B Nonapeptide: Similar to colistin nonapeptide hydrochloride, polymyxin B nonapeptide lacks the terminal amino acyl residue and is used to enhance the effectiveness of other antibiotics.

Polymyxin B and Colistin: These are cyclic lipodecapeptide antibiotics that share a similar mechanism of action but have higher cytotoxicity compared to their nonapeptide derivatives.

Uniqueness: this compound is unique due to its reduced cytotoxicity and ability to potentiate the effects of other antibiotics without exhibiting significant antibacterial activity on its own . This makes it a valuable tool in the fight against antibiotic-resistant bacteria.

Propriétés

Numéro CAS |

52396-32-4 |

|---|---|

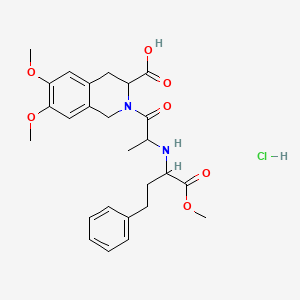

Formule moléculaire |

C40H77ClN14O11 |

Poids moléculaire |

965.6 g/mol |

Nom IUPAC |

2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;hydrochloride |

InChI |

InChI=1S/C40H76N14O11.ClH/c1-19(2)17-28-37(62)49-23(7-12-41)32(57)48-26(10-15-44)36(61)54-31(22(6)56)40(65)46-16-11-27(50-33(58)25(9-14-43)51-39(64)30(45)21(5)55)35(60)47-24(8-13-42)34(59)52-29(18-20(3)4)38(63)53-28;/h19-31,55-56H,7-18,41-45H2,1-6H3,(H,46,65)(H,47,60)(H,48,57)(H,49,62)(H,50,58)(H,51,64)(H,52,59)(H,53,63)(H,54,61);1H |

Clé InChI |

IDTSHEDVGPKYSP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN)CC(C)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)

![3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290773.png)

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)

![N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B12290793.png)

![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)

![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)

![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)

![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)